N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a phenyl group, and a naphthalene carboxamide moietyThe tetrazole ring, in particular, is known for its stability and unique electronic properties, making it a valuable component in drug design and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and naphthalene carboxamide groups. One common method for synthesizing tetrazoles is the reaction of amines with triethyl orthoformate and sodium azide, often catalyzed by various agents such as Yb(OTf)3 or tributylmethylammonium chloride . The reaction conditions usually involve heating the mixture in a solvent like DMSO or DMF at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction efficiency and yield while reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the tetrazole ring.
Substitution: The phenyl and naphthalene groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or naphthalene rings .
Scientific Research Applications
N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-energy compounds and polymers
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets. This compound can inhibit enzymes or receptors by mimicking the natural substrates or ligands, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound with similar electronic properties.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, offering different reactivity and applications.
Naphthalene Derivatives: Compounds featuring the naphthalene moiety, used in various chemical and industrial applications
Uniqueness
N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of the tetrazole ring, phenyl group, and naphthalene carboxamide moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H13N5O |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N5O/c24-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-8-10-15(11-9-14)23-12-19-21-22-23/h1-12H,(H,20,24) |
InChI Key |
HMLMSZXWSZZMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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